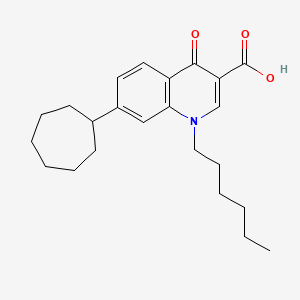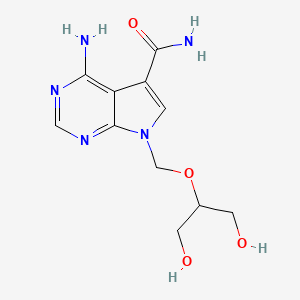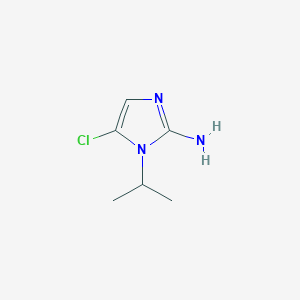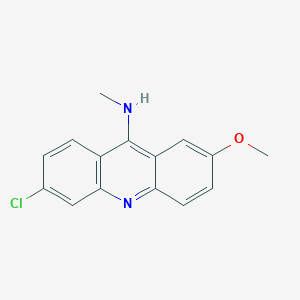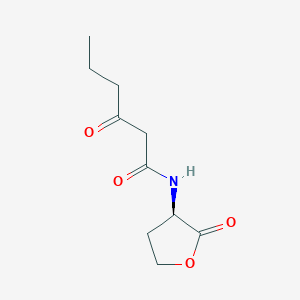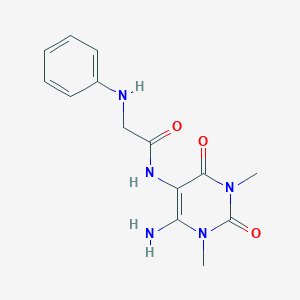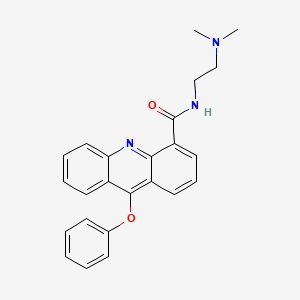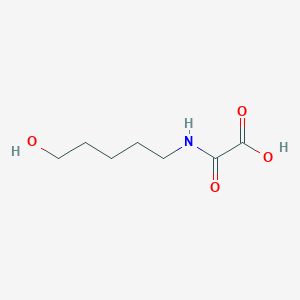
2-((5-Hydroxypentyl)amino)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Hydroxypentyl)amino)-2-oxoacetic acid is an organic compound that features a hydroxypentyl group attached to an amino-oxoacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Hydroxypentyl)amino)-2-oxoacetic acid typically involves the reaction of 5-hydroxypentylamine with oxalic acid or its derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Hydroxypentyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-((5-Oxopentyl)amino)-2-oxoacetic acid.
Reduction: Formation of 2-((5-Hydroxypentyl)amino)-2-hydroxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-((5-Hydroxypentyl)amino)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((5-Hydroxypentyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypentyl group may facilitate binding to active sites, while the oxoacetic acid moiety can participate in catalytic processes. These interactions can modulate biochemical pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((5-Hydroxypentyl)amino)-2-hydroxyacetic acid: Similar structure but with a hydroxyl group instead of an oxo group.
2-((5-Oxopentyl)amino)-2-oxoacetic acid: Similar structure but with an oxo group instead of a hydroxyl group.
Uniqueness
2-((5-Hydroxypentyl)amino)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-(5-hydroxypentylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C7H13NO4/c9-5-3-1-2-4-8-6(10)7(11)12/h9H,1-5H2,(H,8,10)(H,11,12) |
Clé InChI |
HGPNHJZNWUQJDS-UHFFFAOYSA-N |
SMILES canonique |
C(CCNC(=O)C(=O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)
![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)
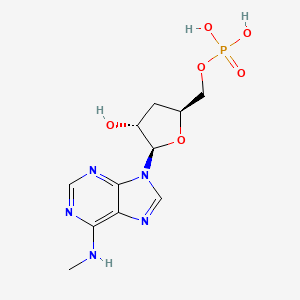
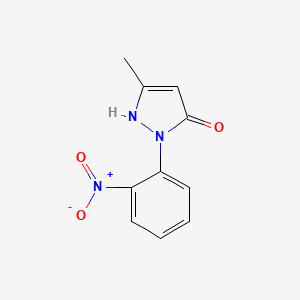
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
